molecular formula C12H13N3O B1297992 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline CAS No. 55749-90-1

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline

Cat. No.: B1297992
CAS No.: 55749-90-1
M. Wt: 215.25 g/mol
InChI Key: TWQPYTHNDVDCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline (CAS: 55749-90-1) is an aromatic amine derivative featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 6, linked via an oxygen atom to a para-aminophenyl group. Its molecular formula is C₁₂H₁₃N₃O (MW: 215.26 g/mol) . This compound is primarily used in laboratory research, with identified applications in synthetic chemistry and agrochemical intermediate development . Its structure is distinguished by the ether linkage (C–O–C) between the pyrimidine and aniline moieties, which contrasts with direct N-aryl or thioether (C–S–C) bonds in related compounds.

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQPYTHNDVDCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354228
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55749-90-1
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4,6-dimethylpyrimidin-2-yl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules :
    • 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline serves as an intermediate in organic synthesis. It can undergo various reactions such as oxidation, reduction, and electrophilic aromatic substitution to yield more complex organic compounds.
  • Material Development :
    • The compound is used in the development of new materials, particularly in polymer chemistry where it can enhance the properties of polymers through copolymerization techniques.

Biology

  • Antimicrobial Activity :
    • Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
  • Anti-inflammatory Properties :
    • Research suggests that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief in clinical applications.

Medicine

  • Pharmaceutical Development :
    • Ongoing research focuses on its potential as a pharmaceutical agent targeting specific biological pathways. The compound's ability to modulate enzyme activity makes it a candidate for developing drugs aimed at treating inflammatory diseases and infections .
  • Fungicidal Applications :
    • As a derivative of pyrimethanil, this compound is recognized for its efficacy as a fungicide. It is utilized in agricultural formulations to combat fungal pathogens affecting crops .

Industry

  • Dyes and Pigments :
    • The compound is employed in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.
  • Chemical Manufacturing :
    • It serves as a building block for synthesizing other industrial chemicals, thereby playing a crucial role in the chemical manufacturing sector.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The compound was tested at varying concentrations, showing significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Activity

In vitro assays were performed to evaluate the anti-inflammatory effects of derivatives of this compound on human cell lines. Results indicated that certain derivatives exhibited over 70% inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biochemical pathways. The aniline moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity and physicochemical properties of pyrimidine derivatives are highly sensitive to substituents and linkage types. Below is a comparative analysis with key analogs:

Compound Linkage Substituents Molecular Weight Primary Applications CAS Number
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline Ether (O) 4,6-dimethyl 215.26 g/mol Laboratory research, intermediates 55749-90-1
Pyrimethanil (N-(4,6-Dimethylpyrimidin-2-yl)aniline) N-Aryl 4,6-dimethyl 199.24 g/mol Fungicide (Botrytis cinerea) 53112-28-0
4-(4,6-Dimethoxypyrimidin-2-yl)aniline Ether (O) 4,6-dimethoxy 231.26 g/mol Herbicidal intermediates 387350-86-9
4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline Thioether (S) 4,6-dimethyl 231.33 g/mol Unspecified (research use) Not listed

Key Observations :

  • Pyrimethanil: The absence of an oxygen bridge results in a lower molecular weight and direct N-aryl bonding, correlating with its fungicidal activity against Botrytis cinerea .
  • Thioether Analog : The sulfur atom increases lipophilicity, which may improve membrane permeability but reduce hydrolytic stability compared to the oxygen-linked target compound .

Physicochemical and Environmental Properties

Property This compound Pyrimethanil 4-(4,6-Dimethoxypyrimidin-2-yl)aniline
Water Solubility Low (predicted) 121 mg/L (20°C) Very low (methoxy groups reduce polarity)
Hydrolytic Stability Moderate (ether bond) High (N-aryl bond) Moderate (ether bond)
Environmental Half-Life Unknown ~77 days Likely shorter than pyrimethanil

Notes:

  • The target compound’s ether linkage may confer greater hydrolytic stability than thioether analogs but less than pyrimethanil’s N-aryl bond.

Biological Activity

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with methyl groups and an aniline moiety. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. Minimum inhibitory concentrations (MIC) have been reported in the range of 15.625–125 μM for different bacterial strains .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating the activity of specific enzymes involved in inflammatory pathways. This action could be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Some studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory processes and cancer cell proliferation.
  • Receptor Modulation : It potentially modulates receptor activity that is involved in signaling pathways related to cell growth and inflammation .
  • Biofilm Disruption : Recent findings suggest that it can disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), with a notable reduction in biofilm formation at concentrations significantly lower than traditional antibiotics .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in decreased viability and increased apoptosis rates compared to untreated controls .
  • Inflammation Models : Animal models of inflammation revealed that administration of this compound significantly reduced markers of inflammation, suggesting its potential therapeutic role in inflammatory diseases .

Data Summary

The following table summarizes key biological activities and their corresponding effects:

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of Gram-positive/negative bacteria
Anti-inflammatoryReduced inflammation markers
AnticancerInduced apoptosis in cancer cell lines
Biofilm DisruptionEnhanced antimicrobial efficacy

Q & A

Q. What are the recommended synthetic routes for 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline, and how can purity be optimized?

A common approach involves nucleophilic aromatic substitution between 4-aminophenol and 2-chloro-4,6-dimethylpyrimidine under basic conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC or HPLC .
  • Safety : Handle under inert atmosphere due to potential sensitivity to moisture and oxidation .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths and angles using SHELXL for refinement . ORTEP-3 can generate graphical representations of the molecular structure .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.2 ppm) and pyrimidine methyl groups (δ 2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₃N₃O, [M+H]⁺ = 230.1034) .

Q. How does the compound’s solubility vary across solvents, and what factors influence stability?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility in ethanol is moderate (~20 mg/mL at 25°C) .
  • Stability : Degrades under UV light; store in amber vials at 4°C. Basic pH (>8) may hydrolyze the ether linkage .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound for structure-activity studies?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Software like Gaussian or ORCA can model charge distribution, highlighting nucleophilic sites (e.g., aniline NH₂) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER .

Q. How can researchers investigate the compound’s environmental fate, such as soil leaching potential?

  • Column Leaching Studies : Pack soil columns (sandy loam, pH 6.5–7.0) and apply the compound at field-relevant concentrations. Analyze leachates via HPLC-MS/MS to quantify mobility .
  • Degradation Pathways : Use ¹⁴C-labeled analogs to track mineralization products under aerobic/anaerobic conditions .

Q. What in vitro assays are suitable for evaluating ecotoxicological effects?

  • Acute Toxicity : Daphnia magna immobilization assay (48-hr EC₅₀) and algal growth inhibition (72-hr IC₅₀) .
  • Genotoxicity : Ames test (bacterial reverse mutation) with/without metabolic activation (S9 mix) .

Q. How does structural modification of the pyrimidine ring alter biological activity?

  • SAR Studies : Synthesize analogs (e.g., replacing methyl groups with halogens or methoxy). Test fungicidal activity against Botrytis cinerea using agar dilution assays .
  • Crystallographic Analysis : Compare hydrogen-bonding patterns (via SCXRD) to correlate substituent effects with target binding .

Methodological Notes

  • Data Contradictions : Discrepancies in solubility or toxicity data may arise from impurities or assay conditions. Cross-validate using orthogonal methods (e.g., LC-MS for purity, multiple toxicity models) .
  • Advanced Tools : For crystallography, use WinGX to integrate SHELX workflows . For environmental studies, apply the MACRO model to simulate field-scale leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.